Comparative Potency and Therapeutic Index: Alverine Citrate vs. Papaverine
Alverine Citrate demonstrates approximately 3-fold greater antispasmodic potency than papaverine while exhibiting 3-fold lower toxicity, resulting in a substantially improved therapeutic index [1].
| Evidence Dimension | Antispasmodic potency and relative toxicity |
|---|---|
| Target Compound Data | Potency: 3x greater than papaverine; Toxicity: 3x lower than papaverine |
| Comparator Or Baseline | Papaverine (reference antispasmodic) |
| Quantified Difference | Alverine Citrate is approximately 3 times more potent and 3 times less toxic than papaverine |
| Conditions | Pharmacological assessment of smooth muscle antispasmodic activity |
Why This Matters
This favorable potency-to-toxicity ratio supports preferential selection of Alverine Citrate over papaverine for formulations where a wider therapeutic window is critical for safety margins.
- [1] USPharma. ALVERIN-US Product Monograph: Pharmacodynamics. US Pharma Vietnam. View Source
